molecular formula C18H16ClN3O3 B2504728 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide CAS No. 689264-54-8

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2504728
CAS No.: 689264-54-8
M. Wt: 357.79
InChI Key: JICMIALHZULVOS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Hypoxia-selective Cytotoxicity

Research has shown that certain nitrobenzamide derivatives exhibit hypoxia-selective cytotoxicity, making them potential candidates for targeting hypoxic tumor cells. These compounds, through selective toxicity under low oxygen conditions, could offer a strategic approach to cancer treatment, particularly in targeting tumor microenvironments that are poorly accessible by conventional therapies (Palmer et al., 1996).

Reductive Chemistry in Drug Design

The reductive properties of nitrobenzamide derivatives have been explored, providing insights into their bioreductive activation. This research contributes to the understanding of how these compounds can be activated under specific conditions, such as within hypoxic tumor cells, thereby enhancing their therapeutic potential by selectively targeting and killing cancer cells (Palmer et al., 1995).

Crystal Engineering

Studies in crystal engineering have investigated the interactions between nitrobenzamide derivatives and other molecules. By understanding these interactions, researchers can design better pharmaceuticals and materials with desired properties, such as increased stability or enhanced bioavailability (Saha et al., 2005).

Antidiabetic Potential

Research on derivatives of nitrobenzamide has shown potential antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. These findings suggest that such compounds could be developed into new medications for managing diabetes, highlighting the versatility of nitrobenzamide derivatives in drug discovery (Thakral et al., 2020).

Photocatalytic Applications

Nitrobenzamide derivatives have also been explored for their photocatalytic properties, particularly in the degradation of environmental pollutants. This application demonstrates the potential of such compounds in environmental remediation, offering a method to break down harmful substances in water and soil through light-mediated reactions (Torimoto et al., 1996).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide”, and screening them for different pharmacological activities .

Properties

IUPAC Name

5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICMIALHZULVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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